![molecular formula C9H7BrN2O2 B6353952 Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate CAS No. 1806517-50-9](/img/structure/B6353952.png)
Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1806517-50-9 . It has a molecular weight of 255.07 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3, (H,11,12) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C9H7BRN2O2 . The compound contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not explicitly mentioned in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is highly soluble in water and other polar solvents . The compound shows both acidic and basic properties due to its amphoteric nature .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate is a compound of interest in various scientific research areas, primarily for its structural and synthetic applications. One study focused on the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained during the synthesis of an antitubercular agent. This study highlights the compound's relevance in developing pharmaceutical agents (Richter et al., 2023).
Another research area explores the synthesis and structural elucidation of benzimidazole compounds and their regioisomers, demonstrating their potential in designing amyloid-avid probes, which are crucial for understanding and treating neurodegenerative diseases (Ribeiro Morais et al., 2012).
Antimicrobial and Antioxidant Activities
The compound's derivatives have been evaluated for antimicrobial and antioxidant activities, illustrating the chemical's versatility in medicinal chemistry. For instance, novel 1H-benzo[d]imidazole derivatives have shown promising tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, suggesting potential applications in treating tuberculosis (Gobis et al., 2015). Similarly, a series of synthesized compounds based on the benzimidazole framework exhibited significant antioxidant and antimicrobial properties, highlighting the structure-activity relationship crucial for drug discovery (Bassyouni et al., 2012).
Synthesis of Novel Compounds
Research has also delved into the synthesis of novel compounds utilizing this compound as a precursor or structural motif. For example, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol demonstrates the compound's utility in creating new materials with potential applications in high-performance polymers and other advanced materials (Sun Ducheng, 2012).
Furthermore, the development of azole antifungal agents through novel synthesis methods involving ring contraction highlights the compound's role in advancing antifungal therapy (RaneDinanath et al., 1988).
Safety and Hazards
The safety information for “Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .
Mecanismo De Acción
Target of Action
Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate, also known as MFCD28348408, is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
These interactions can result in changes at the molecular and cellular levels, contributing to their diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which may influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that mfcd28348408 may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
methyl 6-bromo-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWXTUDTTDQFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



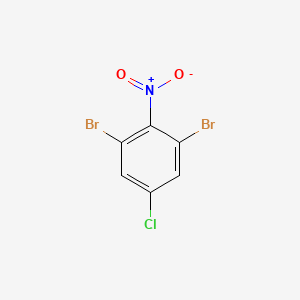


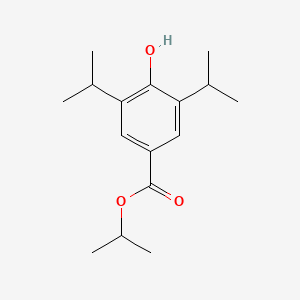
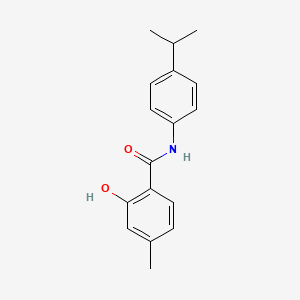
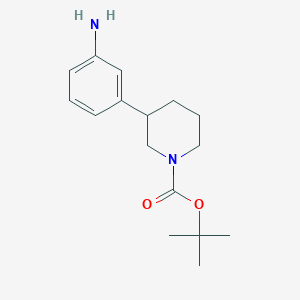


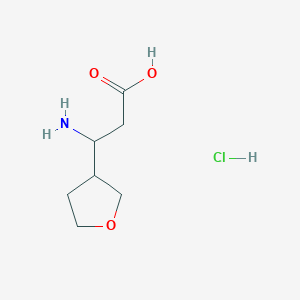
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)

